molecular formula C23H25BrN4O2S B2434067 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide CAS No. 422287-16-9

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide

Número de catálogo: B2434067
Número CAS: 422287-16-9
Peso molecular: 501.44
Clave InChI: RYSRWADAWZFAAL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide is a useful research compound. Its molecular formula is C23H25BrN4O2S and its molecular weight is 501.44. The purity is usually 95%.
BenchChem offers high-quality 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31BrN4O2S/c24-18-8-9-20-19(14-18)22(30)28(23(31)26-20)15-16-4-6-17(7-5-16)21(29)25-10-3-13-27-11-1-2-12-27/h4-7,18-20H,1-3,8-15H2,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIIOLZMBJRFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4CC(CCC4NC3=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core, which is a common structural motif in various bioactive compounds. The biological activities associated with this compound are primarily related to its anticancer properties and enzyme inhibition capabilities.

Property Value
Molecular FormulaC23H25BrN4O2S
Molecular Weight501.4 g/mol
IUPAC Name4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide
InChIInChI=1S/C23H25BrN4O2S/c24-18...
InChI KeyRYSRWADAWZFAAL-UHFFFAOYSA-N

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The quinazolinone structure allows for interactions with enzymes and receptors, potentially modulating their activity. The presence of the bromine atom and the thioamide group may enhance the binding affinity and specificity of the compound, leading to significant biological effects.

Anticancer Activity

Research indicates that 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

Case Study: MCF-7 Cell Line

A study evaluated the anticancer effects of this compound on the MCF-7 breast cancer cell line using the MTT assay. The results indicated a dose-dependent reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2570
5045
10020

These findings suggest that higher concentrations of the compound significantly reduce cell viability, indicating its potential as an anticancer agent.

Enzyme Inhibition

Additionally, this compound has been investigated for its role as an enzyme inhibitor. Its structural components allow it to interact with various enzymes involved in cancer progression and other diseases.

Q & A

Basic: What synthetic routes are recommended for this compound, and what are the critical reaction conditions?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the tetrahydroquinazolinone core followed by functionalization. Key steps include:

  • Step 1: Bromination at the 6-position of 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
  • Step 2: Alkylation of the quinazoline nitrogen with a benzyl halide derivative. A Mitsunobu reaction may be employed for stereochemical control .
  • Step 3: Coupling the intermediate with N-[3-(pyrrolidin-1-yl)propyl]benzamide via amide bond formation using EDCI/HOBt or DCC in anhydrous DMF .

Critical Conditions:

StepTemperature (°C)SolventCatalyst/Yield
Bromination80–90CCl₄NBS/AIBN, ~70% yield
Alkylation0–25THFDIAD/TPP, ~65% yield
Amide Coupling25DMFEDCI, ~85% yield

Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.

Basic: Which spectroscopic and chromatographic methods are optimal for characterization?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Resolve aromatic protons (6.5–8.5 ppm) and pyrrolidine methylene groups (2.5–3.5 ppm). Use DMSO-d₆ to detect sulfanylidene tautomerism .
    • 2D NMR (HSQC, HMBC): Confirm connectivity between the quinazoline core and benzamide moiety .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic pattern for bromine .
  • HPLC-PDA: Purity assessment using a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) with UV detection at 254 nm .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.